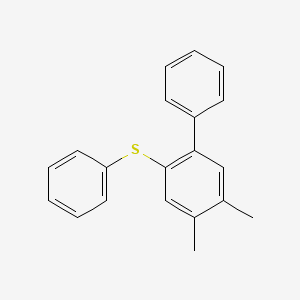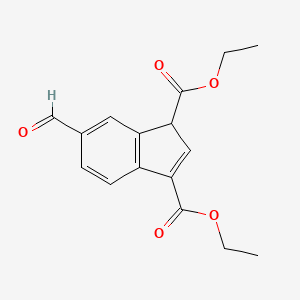![molecular formula C58H66N8O36 B12611093 Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane CAS No. 919106-14-2](/img/structure/B12611093.png)
Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane is a compound that features a unique bicyclic structure. . The presence of the pyridine ring and the azabicyclohexane structure makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, including oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane, can be achieved through several methods. One common approach involves the cyclization of 1,n-enynes and related reactions . Another method includes intramolecular and intermolecular cyclopropanations . These reactions often require transition metal catalysis and can be performed under mild conditions to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. Photochemical decomposition of CHF2-substituted pyrazolines is one such method that has been developed for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives . This method offers advantages such as simple operation, mild conditions, and excellent functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperatures and pressures to ensure high efficiency and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Scientific Research Applications
Oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of pharmaceuticals and other industrial chemicals.
Mechanism of Action
The mechanism of action of oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various biological targets, including enzymes and receptors . This binding can modulate the activity of these targets, leading to therapeutic effects. For example, some derivatives of this compound have been shown to inhibit proteases, which are enzymes involved in viral replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 3-azabicyclo[3.1.0]hexane derivatives such as:
Cycloclavine: An ergot alkaloid with biological activity.
Indolizomycin: An antibiotic with a similar bicyclic structure.
Adozelesin: A synthetic analogue with high cytotoxicity and potential as an antitumor agent.
Uniqueness
What sets oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane apart is its combination of the pyridine ring and the azabicyclohexane structure. This unique combination enhances its biological activity and makes it a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
919106-14-2 |
|---|---|
Molecular Formula |
C58H66N8O36 |
Molecular Weight |
1451.2 g/mol |
IUPAC Name |
oxalic acid;1-pyridin-3-yl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/4C10H12N2.9C2H2O4/c4*1-2-8(5-11-3-1)10-4-9(10)6-12-7-10;9*3-1(4)2(5)6/h4*1-3,5,9,12H,4,6-7H2;9*(H,3,4)(H,5,6) |
InChI Key |
IVFOVXLDVLRMNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1(CNC2)C3=CN=CC=C3.C1C2C1(CNC2)C3=CN=CC=C3.C1C2C1(CNC2)C3=CN=CC=C3.C1C2C1(CNC2)C3=CN=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-hydroxy-[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B12611012.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-fluoro-2-hydroxybenzamide](/img/structure/B12611014.png)
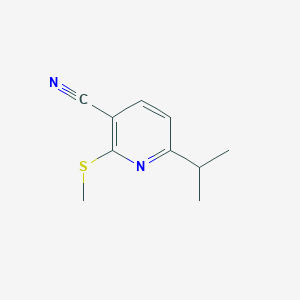
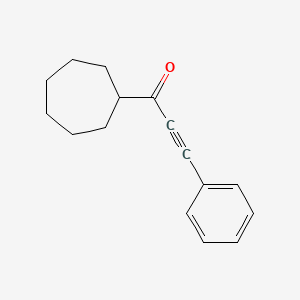
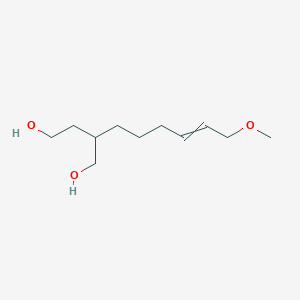
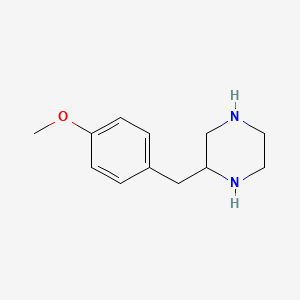
![3-{2-[4-(Cyanomethyl)phenoxy]acetamido}benzoic acid](/img/structure/B12611039.png)
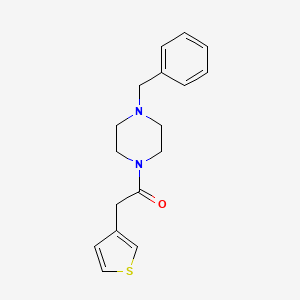
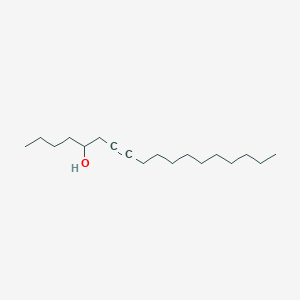
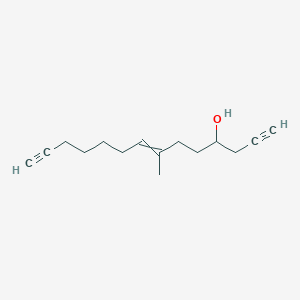
![5-Bromo-3-(phenylsulfanyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12611060.png)
